molecular formula C16H18N2OS B3018067 N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide CAS No. 2189565-06-6

N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide

Cat. No. B3018067
CAS RN: 2189565-06-6
M. Wt: 286.39
InChI Key: NXHAUTCATMMJBV-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide, also known as CTDP-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP-1 belongs to the class of benzothiophene derivatives and is commonly used as a research tool in the fields of neuroscience and pharmacology.

Mechanism of Action

N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide exerts its pharmacological effects by modulating the activity of voltage-gated calcium channels. It has been shown to selectively enhance the activity of the N-type calcium channel, which is predominantly expressed in the central nervous system. By enhancing the activity of this channel, N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide increases the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to enhance the release of dopamine and other neurotransmitters, which could have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide has also been found to increase the activity of the N-type calcium channel, which could have implications for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide as a research tool is its high potency and selectivity for the N-type calcium channel. This makes it a valuable tool for studying the role of this channel in neurotransmitter release and synaptic plasticity. However, one limitation of using N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide. One area of interest is the potential therapeutic applications of N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of more potent and selective modulators of the N-type calcium channel, which could have implications for the treatment of chronic pain. Additionally, further research is needed to elucidate the long-term effects of N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide in vivo and to identify any potential side effects or toxicities associated with its use.

Synthesis Methods

The synthesis of N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide involves a multi-step process that starts with the reaction of 1-cyanocyclopentene with methylamine to form N-methyl-1-cyanocyclopentene. This compound is then subjected to a cyclization reaction using Lawesson's reagent to obtain 2,3-dihydro-1-benzothiophene-3-carboxylic acid. Finally, the carboxylic acid is converted into N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide through an amide coupling reaction with N-methylmorpholine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide.

Scientific Research Applications

N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide has been extensively used as a research tool in the fields of neuroscience and pharmacology. It has been shown to modulate the activity of voltage-gated calcium channels, which play a crucial role in neurotransmitter release and synaptic plasticity. N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide has also been found to enhance the release of dopamine and other neurotransmitters, which could have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-18(16(11-17)8-4-5-9-16)15(19)13-10-20-14-7-3-2-6-12(13)14/h2-3,6-7,13H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHAUTCATMMJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CSC2=CC=CC=C12)C3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclopentyl)-N-methyl-2,3-dihydro-1-benzothiophene-3-carboxamide

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